molecular formula C10H19N B12341924 1-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]-N-methylethanamine

1-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]-N-methylethanamine

Katalognummer: B12341924
Molekulargewicht: 153.26 g/mol
InChI-Schlüssel: NWCJTLQAJMQXJP-MXAZLMSGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(1S,4R)-2-bicyclo[221]heptanyl]-N-methylethanamine is a bicyclic amine compound characterized by its unique structure, which includes a bicyclo[221]heptane ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]-N-methylethanamine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable bicyclo[2.2.1]heptane derivative.

    Functionalization: Introduction of the ethanamine group through nucleophilic substitution or addition reactions.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactors and automated systems to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

1-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]-N-methylethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

1-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]-N-methylethanamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]-N-methylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-[(1S,2R,4R)-Bicyclo[2.2.1]hept-2-yl]-4-(1-naphthylmethyl)piperazine: Another bicyclic compound with a similar core structure but different functional groups.

    (1S,2R,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol: A bicyclic alcohol with a similar ring system.

Uniqueness

1-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]-N-methylethanamine is unique due to its specific amine functional group and stereochemistry, which confer distinct chemical and biological properties compared to other similar compounds.

Eigenschaften

Molekularformel

C10H19N

Molekulargewicht

153.26 g/mol

IUPAC-Name

1-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]-N-methylethanamine

InChI

InChI=1S/C10H19N/c1-7(11-2)10-6-8-3-4-9(10)5-8/h7-11H,3-6H2,1-2H3/t7?,8-,9+,10?/m1/s1

InChI-Schlüssel

NWCJTLQAJMQXJP-MXAZLMSGSA-N

Isomerische SMILES

CC(C1C[C@@H]2CC[C@H]1C2)NC

Kanonische SMILES

CC(C1CC2CCC1C2)NC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.